Perospirone was first introduced in Japan by Dainippon Sumitomo Pharma in 2001 under the trade name Lullan. It belongs to the azapirone family of medications, which are characterized by their unique chemical structure and pharmacological properties. The International Nonproprietary Name (INN) for Perospirone is simply Perospirone, and it is recognized in various pharmacological databases.
The synthesis of Perospirone Hydrochloride involves multiple steps, primarily focusing on the reaction of specific chemical precursors. One notable method described in a patent involves the reaction of a compound with cis-hexamethylene dimethyl imine, leading to the formation of Perospirone while avoiding intermediate alkylation.
Perospirone Hydrochloride has a complex molecular structure that can be represented by its chemical formula . The molar mass is approximately 426.58 g/mol.
Perospirone participates in various chemical reactions, primarily involving nucleophilic substitutions and cyclization processes during its synthesis.
Perospirone exerts its therapeutic effects primarily through its action on various neurotransmitter receptors in the brain.
Perospirone Hydrochloride Trihydrate exhibits several notable physical and chemical properties:
Perospirone Hydrochloride Trihydrate is primarily used in clinical settings for treating psychiatric disorders:
The synthesis of perospirone’s piperazinyl-benzisothiazole core relies on optimized N-alkylation reactions between key intermediates. Industrial processes typically employ a two-step approach:
Critical process parameters include:
Table 1: Optimization of Alkylation Solvents
Solvent | Reaction Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Toluene | 85 | 78 | 98.2 |
Methyl Isobutyl Ketone | 75 | 82 | 98.5 |
Dimethylformamide | 100 | 70 | 95.8 |
The spiroimine moiety (cis-perhydroisoindole-1,3-dione) confers stereochemical specificity to perospirone. Industrial production employs three stereocontrolled methods:
Key challenges addressed:
Table 2: Stereoselective Synthesis Performance Metrics
Method | Catalyst/Reagent | cis:trans Ratio | Enantiomeric Excess (%) |
---|---|---|---|
Chiral Resolution | (R)-1-Phenylethylamine | 99:1 | >99.5 |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 97:3 | 94 |
Enzymatic Hydrolysis | Lipase B | 95:5 | 98 |
Perospirone hydrochloride exists in anhydrous, monohydrate, and trihydrate forms, with the trihydrate being the preferred commercial solid due to superior stability. Hydration control involves:
Stability enhancements:
Table 3: Hydrate Stability Under Stress Conditions
Form | 40°C/75% RH (Δ Mass, 4 weeks) | XRPD Phase Change | Storage Stability (25°C/60% RH) |
---|---|---|---|
Anhydrous | +3.2% | → Trihydrate | Degrades at 3 months |
Monohydrate | +1.8% | → Trihydrate | Stable 4 months |
Trihydrate | +0.05% | None | Stable >24 months |
Industrial purification ensures chemical and polymorphic purity through:
Stability-preserving techniques:
Table 4: Purification Process Impact on Stability
Parameter | Batch Crystallization | Continuous Crystallization |
---|---|---|
Residual Solvents (ppm) | Ethanol: 5100 | Ethanol: 1200 |
Particle Size (D₉₀, μm) | 125 | 58 |
Trihydrate Purity (%) | 99.2 | 99.8 |
24-Month Stability | Form change at 18 months | No change |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7